molecular formula C11H9ClO B2964592 (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one CAS No. 1613309-12-8

(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one

Cat. No.: B2964592
CAS No.: 1613309-12-8
M. Wt: 192.64
InChI Key: YFOMCUJFCGJLJI-VMPITWQZSA-N
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Description

“(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one” is a chemical compound with the CAS number 1613309-12-8 . It has a molecular weight of 192.64 and a molecular formula of C11H9ClO .


Molecular Structure Analysis

The IUPAC name for this compound is (1E)-1-(4-chlorophenyl)-1,4-pentadien-3-one . The InChI code is 1S/C11H9ClO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h2-8H,1H2/b8-5+ . This information can be used to derive the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder . Unfortunately, the boiling point and storage conditions are not specified . More detailed physical and chemical properties might be available in specialized databases or safety data sheets.

Scientific Research Applications

Subheading Structural Insights of (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one

The molecular structure of this compound and its derivatives have been a subject of interest in crystallography. For instance, one study explored the molecular conformation of a related compound, highlighting the twisted nature of the penta-2,4-dien-1-one fragment and its dihedral angles with adjacent groups. This structural insight is crucial for understanding the molecular interactions and properties of these compounds (Vologzhanina et al., 2013).

Optical Properties

Subheading Nonlinear Optical Applications

The nonlinear optical properties of this compound derivatives have been studied extensively. A notable study reported on the synthesis of bis-chalcone derivatives and investigated their second harmonic generation (SHG) conversion efficiencies and other nonlinear optical parameters. The derivatives showed promising results, indicating their potential application in photonics and as optical limiting materials due to their two-photon absorption phenomena (Shettigar et al., 2006).

Quantum Chemical Insights

Subheading Quantum Chemical Analysis and Photophysical Properties

In a comprehensive study, the synthesis, characterization, and quantum chemical properties of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives were investigated. The study provided valuable insights into their geometric parameters, nonlinear optical (NLO) properties, natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs). Additionally, the photophysical properties were analyzed, highlighting the molecular stability, charge transfer phenomena, and chemical reactivity. These findings offer a deep understanding of the electronic and optical behaviors of these compounds, which are essential for various scientific and industrial applications (Khalid et al., 2020).

Chemosensor Development

Subheading Chalcone Derivatives as Chemosensors

Chalcone derivatives of this compound have shown promising results as chemosensors, particularly for the detection of cyanide ions. The development of these derivatives and their selective detection capabilities in the presence of various interfering ions were explored. The study emphasized the importance of such chemosensors for real-time analysis, simplicity, and cost-effectiveness, suggesting their potential for broader applications in chemical sensing and environmental monitoring (Gupta et al., 2021).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(1E)-1-(4-chlorophenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h2-8H,1H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOMCUJFCGJLJI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613309-12-8
Record name (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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